



pEBOV-IN-1: Application Notes for BSL-2 Research

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Compound of Interest		
Compound Name:	pEBOV-IN-1	
Cat. No.:	B1424936	Get Quote

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Introduction

The Ebola virus (EBOV) is a highly virulent pathogen, classified as a Biosafety Level 4 (BSL-4) agent, which necessitates stringent containment facilities for research with the live virus. The entry of EBOV into host cells is a critical first step in its lifecycle and is mediated by the viral glycoprotein (GP). This process makes the GP a prime target for therapeutic intervention. To facilitate the study of EBOV entry and the screening of potential inhibitors in a more accessible BSL-2 laboratory setting, researchers utilize replication-incompetent pseudotyped viruses. These viral systems, such as vesicular stomatitis virus (VSV) or lentiviral particles, incorporate the EBOV GP onto their surface (pEBOV) and typically carry a reporter gene, like luciferase, to quantify viral entry.

pEBOV-IN-1 is a potent small molecule inhibitor belonging to the adamantane carboxamide chemical series. It has been identified as a direct inhibitor of EBOV GP, effectively blocking viral entry.[1][2][3] These application notes provide a summary of its mechanism of action, biological activity, and detailed protocols for its use in pEBOV entry assays within a BSL-2 environment.

Mechanism of Action

pEBOV-IN-1 functions as a direct-acting entry inhibitor by binding to the Ebola virus glycoprotein (GP).[1] The EBOV entry process is a multi-step cascade: the virus first attaches to the host cell surface and is internalized into endosomes. Within the endosome, host



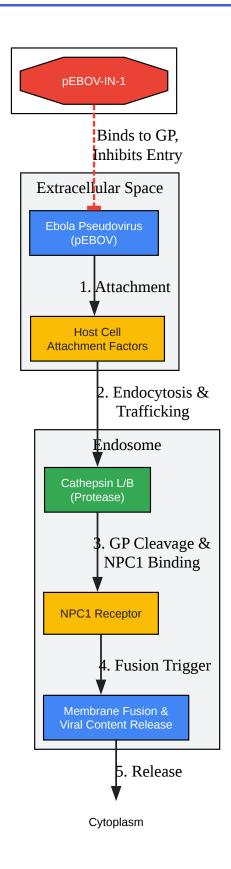
Methodological & Application

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proteases, such as cathepsins, cleave the GP, exposing its receptor-binding site. The cleaved GP then binds to the endosomal receptor, Niemann-Pick C1 (NPC1), which triggers conformational changes leading to the fusion of the viral and endosomal membranes, releasing the viral contents into the cytoplasm.

X-ray cocrystallography has shown that adamantane carboxamide inhibitors bind directly to the GP protein.[2] By binding to GP, **pEBOV-IN-1** is thought to disrupt the protein's function, potentially by inducing conformational changes that prevent proper processing or engagement with the NPC1 receptor.[1] This inhibition effectively halts the fusion process and prevents viral infection.





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Caption: EBOV entry pathway and pEBOV-IN-1 inhibition mechanism.



Data Presentation

The inhibitory activity of **pEBOV-IN-1** (referred to as Compound 2 in the source literature) and its analogs were evaluated using a VSV pseudotyped EBOV (pEBOV) infectivity assay. The half-maximal effective concentration (EC50) was determined as a measure of potency.

Compound ID	Modifications Relative to Hit Compound 1	pEBOV EC50 (μM)
1 (Hit)	-	~3.9
2 (pEBOV-IN-1)	Phenyl group added to adamantane core	~0.38
Analog A	Specific modification from literature	Value
Analog B	Specific modification from literature	Value

Note: This table is illustrative. Specific EC50 values for a wider range of analogs can be found in the primary literature. The EC50 for compound 2 was derived from its ~10-fold greater potency compared to compound 1.[1] More potent analogs in this series have been identified with EC50 values in the 10-15 nM range.[1][2][3]

Assay Type	Cell Line	Parameter	Value (µM)
Antiviral Activity	e.g., Huh7, Vero	EC50	~0.38
Cytotoxicity	e.g., Huh7, Vero	CC50	Data not specified in abstract
Selectivity Index	-	SI (CC50/EC50)	Dependent on CC50 value

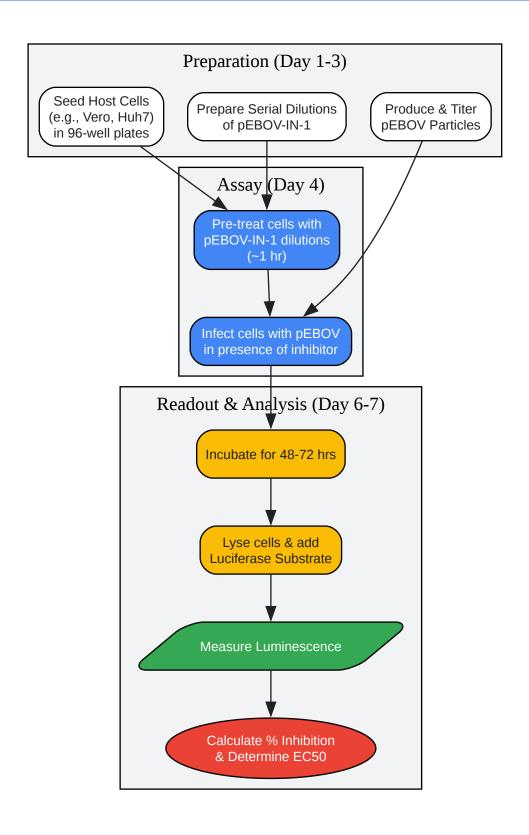
Note: Cytotoxicity (CC50) should be determined in parallel with antiviral assays to calculate the Selectivity Index (SI), which indicates the therapeutic window of the compound.



Experimental Workflow and Protocols

The general workflow for evaluating **pEBOV-IN-1** involves producing the pseudovirus, treating target cells with the inhibitor, infecting the cells with the pseudovirus, and quantifying the resulting infection level via a reporter gene.





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